Bromofluoromethane

Description

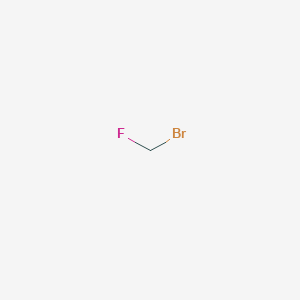

Structure

3D Structure

Properties

IUPAC Name |

bromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrF/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMHCLYDBQOYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074319 | |

| Record name | Bromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-52-4, 4539-11-1 | |

| Record name | Bromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene, bromofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

bromofluoromethane fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of Bromofluoromethane

Abstract

This compound (CH₂BrF) is a halogenated hydrocarbon of significant interest in synthetic chemistry. As a versatile reagent, it serves as a key building block for the introduction of the fluoromethyl group into a wide range of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Thermodynamic Properties

This compound is a colorless gas at standard temperature and pressure, characterized by a faint, sweetish odor.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as alcohol and chloroform.[2] Due to its low boiling point, it is typically handled as a compressed gas or a cooled liquid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₂BrF | [2][3][4][5] |

| Molar Mass | 112.93 g/mol | [2][3][4][5] |

| Appearance | Colorless gas | [2] |

| Boiling Point | 19 °C (292 K) | [2] |

| Solubility | Sparingly soluble in water; Soluble in alcohol; Very soluble in chloroform | [2] |

| Odor | Faint, sweetish | [1] |

| Ozone Depletion Potential | 0.73 | [2][4] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Standard Molar Entropy (S°gas) | 276.3 J/(mol·K) | [2] |

| Molar Heat Capacity (cp) | 49.2 J/(mol·K) | [2] |

Table 3: Compound Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 373-52-4 | [1][2][3][4][5] |

| IUPAC Name | bromo(fluoro)methane | [2][4][5] |

| SMILES | C(F)Br | [2][3][4][5] |

| InChI | InChI=1S/CH2BrF/c2-1-3/h1H2 | [2][3][4][5] |

| InChIKey | LHMHCLYDBQOYTO-UHFFFAOYSA-N | [2][3][4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Key techniques include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observables | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 112; 2nd Highest: 114; 3rd Highest: 33 | [5] |

| 13C NMR Spectroscopy | Data available from spectral databases such as PubChem. | [5] |

Mass Spectrometry (MS): Electron ionization mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound.[8] The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its isotopic variants (due to the presence of bromine isotopes 79Br and 81Br), as well as fragment ions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[7] For this compound, 1H NMR and 13C NMR spectra are used to confirm the presence and connectivity of the hydrogen and carbon atoms, while 19F NMR is used to characterize the fluorine atom. Spectral data for this compound can be found in various public and commercial databases.[5][6]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, including halogen exchange reactions and reductive dehalogenation.[2] The method reported to provide the highest yield is the reductive debromination of dithis compound using an organotin hydride.[2]

Experimental Protocol 1: Reductive Debromination of Dithis compound

This protocol describes a general procedure for the synthesis of this compound from dithis compound using an organotin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator.

-

Materials: Dithis compound (CHBr₂F), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), anhydrous toluene (solvent).

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of dithis compound in anhydrous toluene.

-

Add a catalytic amount of AIBN to the flask.

-

Heat the reaction mixture to reflux (approx. 110 °C).

-

Slowly add a solution of tributyltin hydride in anhydrous toluene to the refluxing mixture via the dropping funnel over several hours.

-

After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Cool the reaction mixture to room temperature. The low boiling point of this compound means it will be present in the headspace and dissolved in the solvent.

-

Purification is typically achieved by fractional distillation to separate the volatile this compound from the solvent and the high-boiling tin byproducts.

-

Experimental Protocol 2: Halogen Exchange from Dibromomethane

This protocol outlines a general method for synthesizing this compound via halogen exchange from dibromomethane.

-

Materials: Dibromomethane (CH₂Br₂), Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, catalyst).

-

Procedure:

-

In a suitable reaction vessel (e.g., a stainless steel autoclave) equipped with a stirrer and temperature control, combine dibromomethane and antimony trifluoride.

-

Add a catalytic amount of antimony pentachloride.

-

Seal the vessel and heat the mixture. The reaction temperature is typically elevated to facilitate the halogen exchange.

-

Maintain the reaction at the target temperature for a specified period, with continuous stirring.

-

After the reaction, cool the vessel and carefully vent the gaseous products, which include this compound.

-

The product can be collected in a cold trap and subsequently purified by distillation to remove unreacted starting materials and byproducts.

-

Caption: General experimental workflow for the synthesis and purification of this compound.

Reactivity and Chemical Applications

This compound is a valuable reagent for introducing the monofluoromethyl (CH₂F) group into organic molecules. This transformation is of high interest in medicinal chemistry, as the incorporation of fluorine can significantly alter a molecule's biological properties, such as metabolic stability and binding affinity.

The primary application is in nucleophilic fluoromethylation reactions. In the presence of a suitable base, substrates such as phenols or enolates are deprotonated to form potent nucleophiles. These nucleophiles then attack the electrophilic carbon atom of this compound in an SN2 reaction, displacing the bromide leaving group and forming a new carbon-oxygen or carbon-carbon bond.

Caption: Signaling pathway for the O-fluoromethylation of a phenol using this compound.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[9][10] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] Furthermore, it is recognized as a substance that can harm public health and the environment by contributing to the depletion of the ozone layer.[4]

Table 5: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Reference(s) |

| Gases under pressure | H280: Contains gas under pressure; may explode if heated | [5] |

| Acute Toxicity, Oral | H300: Fatal if swallowed | [5] |

| Acute Toxicity, Dermal | H310: Fatal in contact with skin | [5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [11] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [5] |

Handling and Personal Protective Equipment (PPE): Work should be conducted in a well-ventilated fume hood.[9][10] Appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and flame-resistant laboratory coats, must be worn.[9] For operations with a risk of inhalation, respiratory protection may be necessary.[9][10] All sources of ignition should be removed, and electrostatic discharge should be prevented.[10][12]

Storage: this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials.[10] Gas cylinders must be securely chained and protected from physical damage.[11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy this compound | 373-52-4 [smolecule.com]

- 5. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. Methane, bromofluoro- [webbook.nist.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Bromofluoromethane (CAS 373-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoromethane (CH₂BrF), with CAS number 373-52-4, is a halogenated methane derivative that has garnered significant interest in various scientific fields, particularly in organic synthesis and pharmaceutical development.[1][2] Its unique chemical properties make it a valuable reagent for the introduction of the fluoromethyl group (-CH₂F) into organic molecules, a motif of growing importance in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, reactivity, applications, and safety and handling protocols, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless gas at room temperature with a slightly sweet odor.[1] It is soluble in alcohol and very soluble in chloroform.[1][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₂BrF | [1] |

| Molecular Weight | 112.93 g/mol | [1] |

| CAS Number | 373-52-4 | [1] |

| Boiling Point | 19 °C (66 °F; 292 K) | [1] |

| Appearance | Gas | [1] |

| Solubility | Soluble in alcohol, very soluble in chloroform. | [1][3] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide characteristic signals for its proton, carbon, and fluorine nuclei.

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹H NMR | 6.1 ppm (doublet) | J(F-H) = 48 Hz |

| ¹³C NMR | 77.4 ppm (doublet) | J(C-F) = 247 Hz |

| ¹⁹F NMR | -163.5 ppm (triplet) | J(F-H) = 48.9 Hz |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its vibrational modes. The C-H stretching vibrations are typically observed around 3023 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peaks are observed at m/z 112 and 114.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. One of the most effective methods is the reductive debromination of dithis compound.

Experimental Protocol: Reductive Debromination of Dithis compound

This protocol is based on a procedure described in patent literature and offers a viable route to this compound.

Materials:

-

Dithis compound

-

Sodium amalgam (0.6% by weight sodium)

-

Propan-2-ol

-

Water

-

Reaction flask equipped with a magnetic stirrer and a distillation setup

Procedure:

-

To a reaction flask, add 1 litre of sodium amalgam, 2 litres of propan-2-ol, 824g of dithis compound, and 300 cm³ of water.

-

Stir the mixture rapidly. The temperature will rise over 30 minutes to approximately 75°C.

-

This compound will begin to distill from the reaction mixture.

-

The reaction is typically complete within 50 minutes from the start of distillation.

-

The collected this compound can be further purified by distillation.

Logical Relationship of Synthesis:

Caption: Synthesis of this compound via Reductive Debromination.

Reactions and Applications in Drug Development

This compound is a key reagent for fluoromethylation, the process of introducing a -CH₂F group into a molecule. This functional group is of particular interest in drug design as it can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

A prominent application of this compound is in the synthesis of fluticasone propionate, a widely used corticosteroid for the treatment of asthma and allergic rhinitis.[4]

Experimental Workflow: Fluoromethylation in API Synthesis

The following diagram illustrates a general workflow for the use of this compound in the synthesis of an active pharmaceutical ingredient (API) like fluticasone propionate.

Caption: General workflow for API synthesis using this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

Fatal if swallowed or in contact with skin.

-

Causes skin irritation.

-

Contains gas under pressure; may explode if heated.

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry, with significant applications in the pharmaceutical industry. Its ability to efficiently introduce the fluoromethyl group makes it an important tool for the development of new drug candidates. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

A Technical Guide to the Historical Synthesis of Bromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the historical and key synthetic routes to bromofluoromethane (CH₂BrF), a valuable reagent in the synthesis of fluorinated organic intermediates, pharmaceuticals, and agricultural chemicals. The synthesis of this compound, first reported in the mid-20th century, has evolved through various methods, each with distinct advantages and disadvantages regarding yield, safety, and cost.[1][2] This guide details the primary synthetic pathways, providing experimental protocols, quantitative data, and workflow diagrams to support research and development.

Summary of Synthetic Methodologies

The preparation of this compound has been approached through several distinct chemical strategies. The primary methods developed over time include the Hunsdiecker-type reaction, halogen exchange reactions (Swarts reaction and its variants), reductive debromination of dithis compound, and the high-temperature bromination of methyl fluoride. The selection of a particular method is often a trade-off between reagent cost, toxicity, operational complexity, and reaction yield.

Quantitative Data Comparison

The following table summarizes the quantitative yields and key conditions for the major synthetic routes to this compound, allowing for easy comparison.

| Synthesis Method | Precursor(s) | Key Reagents | Temperature | Reported Yield | Reference(s) |

| Hunsdiecker-type Reaction | Silver Fluoroacetate | Bromine (Br₂) | 80 °C | Not specified | [3] |

| Halogen Exchange (SbF₃) | Dibromomethane (CH₂Br₂) | Antimony Trifluoride (SbF₃) | Reflux | ~30% | [4] |

| Halogen Exchange ([¹⁸F]KF) | Dibromomethane (CH₂Br₂) | [¹⁸F]Potassium Fluoride, Kryptofix K222 | 110 °C | 10-30% | [5][6] |

| Reductive Debromination (Na-Hg) | Dithis compound (CHBr₂F) | Sodium Amalgam (Na/Hg) | up to 75 °C | 40-53.1% | [7][8] |

| Reductive Debromination (Electrolytic) | Dithis compound (CHBr₂F) | Mercury (Hg) Cathode | Ambient | 40% | [7] |

| Reductive Debromination (Bu₃SnH) | Dithis compound (CHBr₂F) | Tributyltin Hydride (Bu₃SnH) | Not specified | 81.8% | |

| Thermal Bromination | Methyl Fluoride (CH₃F) & Bromine (Br₂) | None (Thermal) | 400-800 °C | 94.8-98.9% | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical synthesis of this compound.

Hunsdiecker-type Reaction

This method, based on the classic Hunsdiecker reaction, utilizes the silver salt of fluoroacetic acid. While historically significant, the high cost of the silver salt is a notable drawback.[7]

Experimental Protocol:

-

Place silver fluoroacetate (CH₂FCO₂Ag, 1.0 mmol) and purified anhydrous bromine (1.15 mmol) into a reaction vessel connected to a vacuum line.

-

Commence the reaction by bubbling gaseous bromine through the vessel.

-

Heat the reaction mixture to 80 °C. Decarboxylation is typically complete within one hour.

-

Transfer the crude product mixture via the vacuum line to a collection vessel cooled with liquid nitrogen.

-

The collection vessel should contain mercury and soda lime to neutralize any unreacted bromine and the carbon dioxide byproduct.[3]

Halogen Exchange (Swarts Reaction Variant)

Developed as a more practical alternative to earlier methods, this approach uses the inexpensive and less toxic antimony trifluoride as the fluorinating agent.[1]

Experimental Protocol:

-

Assemble a dry, all-glass apparatus for the reaction.

-

Combine dibromomethane (CH₂Br₂) and antimony trifluoride (SbF₃) in the reaction flask.

-

Heat the mixture to reflux for 6-7 hours.

-

The this compound product is collected via distillation.

-

The reported yield for this single-step method is approximately 30%.[1]

Reductive Debromination of Dithis compound (Sodium Amalgam)

This method, detailed in patent literature, provides a good yield of this compound by reducing the readily available dithis compound.[7]

Experimental Protocol:

-

To a 5-liter flask fitted with a water condenser and a -60°C cold trap, add sodium amalgam (1 liter, containing 0.6-0.7% by weight sodium), propan-2-ol (2 liters), and water (300 cm³).

-

Add dithis compound (824 g to 1 kg) to the flask.

-

Stir the mixture rapidly. The exothermic reaction will cause the temperature to rise to approximately 75°C over 30 minutes.

-

This compound, having a low boiling point (18-20°C), will distill from the reaction mixture.

-

Collect the product in the -60°C cold trap. The reaction is typically complete within 50 minutes from the start of distillation.

-

The collected this compound can be purified by a final distillation step. Yields of 50-53.1% have been reported with this method.[7][8]

Thermal Bromination of Methyl Fluoride

This high-yield industrial process involves a two-stage approach, culminating in the high-temperature reaction of methyl fluoride with elemental bromine.[9]

Experimental Protocol:

-

Stage 1 (Methyl Fluoride Production): Subject 1,1,2,2-tetrafluoroethyl methyl ether to a catalytic cracking reaction at 200-350 °C to produce a gas stream containing methyl fluoride (CH₃F). Purify and dry the resulting CH₃F gas.

-

Stage 2 (Thermal Bromination): Mix the dried CH₃F gas with bromine (Br₂) vapor at a molar ratio between 1:0.8 and 1:5.5.

-

Preheat the gas mixture to 150-200 °C.

-

Pass the preheated mixture through a reactor heated to 400-800 °C to initiate the thermal bromination reaction.

-

The reaction product stream, containing CH₂BrF, HBr, and unreacted bromine, is passed through a sodium hydroxide and sodium sulfite solution to remove acidic byproducts.

-

The final this compound product is obtained after cooling, condensation, and distillation. This method has been reported to achieve yields as high as 98.9%.[9]

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Automated synthesis and purification of [18F]this compound at high specific radioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0317125A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN103755518A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of Bromofluoromethane (CH2BrF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofluoromethane (CH₂BrF) is a halogenated methane derivative of significant interest in synthetic chemistry and atmospheric sciences. A comprehensive understanding of its three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and spectroscopic signature. This guide provides a detailed analysis of the molecular structure and geometry of CH₂BrF, supported by experimental data from spectroscopic studies. It outlines the key structural parameters, theoretical framework, and the experimental methodology used for their determination, serving as a technical resource for professionals in research and development.

Molecular Structure and Geometry

This compound features a central carbon atom covalently bonded to two hydrogen atoms, one bromine atom, and one fluorine atom.[1] Its molecular structure is fundamentally dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

Molecular Geometry

Consistent with VSEPR theory for an AX₄-type molecule (where A is the central atom and X represents bonding pairs), CH₂BrF adopts a tetrahedral molecular geometry . The central carbon atom undergoes sp³ hybridization to form four single covalent bonds.[2] The arrangement of the atoms around the carbon center is distorted from a perfect tetrahedron due to the differing sizes and electronegativities of the hydrogen, fluorine, and bromine substituents. This asymmetry results in the molecule belonging to the Cₛ point group.[3]

Polarity

The significant differences in electronegativity between carbon and the halogen atoms (Fluorine: 3.98, Bromine: 2.96, Carbon: 2.55) result in highly polar C-F and C-Br bonds. The vector sum of these individual bond dipoles, along with the less polar C-H bonds, imparts a substantial net molecular dipole moment. Experimental measurements using microwave Stark spectroscopy have determined the dipole moment of CH₂BrF to be approximately 1.94 Debye .[2] This high polarity is a key determinant of its intermolecular interactions and physical properties, such as its boiling point of 19°C.[2]

Quantitative Structural Data

The precise bond lengths and angles of CH₂BrF have been determined experimentally, primarily through microwave spectroscopy. These quantitative parameters are summarized in the table below.

| Parameter | Description | Experimental Value | Reference |

| Bond Lengths | |||

| r(C-H) | Carbon-Hydrogen bond length | 1.090 Å (assumed) | [3] |

| r(C-F) | Carbon-Fluorine bond length | 1.375 ± 0.020 Å | [3] |

| r(C-Br) | Carbon-Bromine bond length | 1.915 ± 0.020 Å | [3] |

| Bond Angles | |||

| ∠(H-C-H) | Hydrogen-Carbon-Hydrogen angle | 112.0° (assumed) | [3] |

| ∠(H-C-Br) | Hydrogen-Carbon-Bromine angle | 108.5° | [3][4] |

| ∠(F-C-Br) | Fluorine-Carbon-Bromine angle | 111.0° | [3] |

| Molecular Dipole Moment | |||

| µ | Net molecular dipole moment | 1.739 - 1.94 D | [2][3] |

Note: Some geometric parameters, particularly those involving hydrogen, are often assumed or fixed based on typical values in related molecules during the structural refinement process due to hydrogen's low scattering power.[3]

Visualization of Molecular Structure

The logical relationship and connectivity of atoms in this compound are visualized below.

Caption: Atomic connectivity in the CH₂BrF molecule.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of gaseous molecules like CH₂BrF relies on high-resolution spectroscopic techniques. Microwave spectroscopy is the principal method, providing data on the moments of inertia from which geometric parameters are derived.[5][6] While a specific, published step-by-step protocol for CH₂BrF is not detailed in the literature, the following represents a standard, comprehensive methodology based on modern Fourier Transform Microwave (FTMW) spectroscopy.

Representative Protocol: Pulsed-Nozzle FTMW Spectroscopy

This technique is ideal for gas-phase molecules as it provides extremely high resolution, allowing for the accurate determination of rotational constants.

Objective: To measure the rotational transition frequencies of CH₂BrF and its isotopologues to determine its moments of inertia and derive its molecular structure.

Methodology:

-

Sample Preparation and Introduction:

-

A dilute gas mixture (typically <1%) of CH₂BrF in a carrier gas (e.g., Neon or Argon) is prepared. The low concentration and the use of an inert carrier gas minimize intermolecular interactions.

-

The gas mixture is stored in a high-pressure cylinder connected to a pulsed nozzle via a gas line and regulator.

-

-

Generation of a Supersonic Jet:

-

The gas mixture is expanded through the pulsed nozzle into a high-vacuum chamber (pressure < 10⁻⁵ torr).

-

This supersonic expansion adiabatically cools the molecules to a very low rotational temperature (typically 1-5 K). This cooling simplifies the complex rotational spectrum by populating only the lowest energy rotational levels, leading to a cleaner spectrum with enhanced intensity for the remaining transitions.

-

-

Microwave Excitation:

-

The cooled molecules in the jet are subjected to a short, high-power microwave pulse (e.g., 1 microsecond duration).[2]

-

The frequency of this pulse is swept over a broad range to excite a multitude of rotational transitions simultaneously (a technique known as chirped-pulse FTMW) or is set to a specific resonant frequency.

-

For a molecule to be excited, it must possess a permanent dipole moment, which CH₂BrF does.[1] This pulse forces the molecules to rotate coherently.

-

-

Detection of Molecular Emission:

-

After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID).

-

This FID signal is detected by a highly sensitive microwave antenna/receiver. The signal is very weak and requires amplification.

-

-

Data Acquisition and Processing:

-

The time-domain FID signal is digitized using a high-speed oscilloscope.

-

A Fourier transform is applied to the time-domain signal to convert it into a frequency-domain spectrum.[2] This spectrum shows sharp absorption lines corresponding to the specific rotational transition frequencies of the molecule.

-

Thousands of FIDs are typically averaged to improve the signal-to-noise ratio.

-

-

Spectral Analysis and Structural Determination:

-

The measured transition frequencies are assigned to specific rotational quantum numbers (J).

-

The assigned frequencies are fitted using a quantum mechanical model (e.g., a rigid rotor Hamiltonian with centrifugal distortion corrections) to determine the molecule's rotational constants (A, B, C).[6]

-

To obtain a complete structure, the process is repeated for different isotopic species of the molecule (e.g., CH₂⁷⁹BrF, CH₂⁸¹BrF, ¹³CH₂BrF). The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates of the substituted atom using Kraitchman's equations.

-

Finally, the collection of atomic coordinates is used to calculate the bond lengths and bond angles of the molecule.[6]

-

Conclusion

The molecular architecture of this compound is a distorted tetrahedron, a consequence of its sp³-hybridized central carbon and asymmetrically substituted atoms. This structure has been rigorously characterized through high-resolution microwave spectroscopy, yielding precise values for its bond lengths, bond angles, and a significant molecular dipole moment. The detailed understanding of this structure, facilitated by the experimental protocols outlined, is crucial for modeling its chemical behavior, designing synthetic pathways, and understanding its role in various chemical systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoromethane (CH₂BrF), also known as Halon 1101, is a halogenated methane derivative with a unique combination of physical and chemical properties. Its utility spans various applications, from a reagent in organic synthesis to a potential fire suppressant and a tracer in atmospheric studies. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

Physical Properties of this compound

This compound is a colorless gas at standard temperature and pressure, characterized by a faint, sweetish odor.[1] Due to its low boiling point, it is typically handled as a compressed gas or a cryogenic liquid.[1] The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | CH₂BrF | - |

| Molecular Weight | 112.93 | g/mol |

| Appearance | Colorless gas | - |

| Boiling Point | 17-19 | °C |

| Melting Point | -121 | °C |

| Density (liquid at 20°C) | 1.76 | g/cm³ |

| Vapor Pressure (at 25°C) | 4860 | mmHg |

| Solubility in Water | Sparingly soluble | - |

| Solubility in Organic Solvents | Soluble in alcohol, very soluble in chloroform | - |

| Standard Molar Entropy (S⁰gas) | 276.3 | J/(mol·K) |

| Heat Capacity (cp) | 49.2 | J/(mol·K) |

| Ozone Depletion Potential (ODP) | 0.73 | - |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns.

General Reactivity: The C-Br bond is weaker than the C-F bond, making bromine the more likely leaving group in nucleophilic substitution reactions. The molecule can serve as a source of the fluoromethyl group (CH₂F) in various organic transformations.

Decomposition: When exposed to high temperatures, this compound can decompose to emit toxic fumes containing hydrogen bromide and hydrogen fluoride.[1]

Reactivity with Enolates: this compound is an effective reagent for the fluoromethylation of enolates, phenols, and oximes. This reaction is a valuable method for introducing a fluoromethyl group into organic molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The reaction proceeds via a nucleophilic substitution mechanism where the enolate anion attacks the electrophilic carbon atom of this compound, displacing the bromide ion.

Below is a diagram illustrating the general mechanism of the reaction of a ketone enolate with this compound.

Caption: General mechanism for the fluoromethylation of a ketone enolate using this compound.

Photodissociation: The photodissociation of this compound is initiated by the absorption of ultraviolet radiation, leading to the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This process generates a fluoromethyl radical (•CH₂F) and a bromine atom (Br•). This reactivity is of particular interest in atmospheric chemistry and radical-initiated organic reactions.

A simplified workflow for the photodissociation process is shown below.

Caption: Simplified workflow of the photodissociation of this compound upon UV irradiation.

Pyrolysis: At elevated temperatures in the absence of oxygen, this compound undergoes pyrolysis. The thermal decomposition is expected to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the C-Br bond. The resulting radicals can then participate in a series of complex reactions, including hydrogen abstraction, recombination, and elimination, leading to a mixture of products. The exact product distribution will depend on the specific pyrolysis conditions such as temperature, pressure, and residence time.

Experimental Protocols

Synthesis of this compound via Reductive Debromination

This protocol describes the synthesis of this compound from dithis compound using a sodium amalgam.

Materials:

-

Dithis compound

-

Sodium amalgam (0.5% w/w)

-

Isopropanol

-

Water

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a cold trap (-78°C)

Procedure:

-

In a well-ventilated fume hood, charge the round-bottom flask with sodium amalgam, isopropanol, and water.

-

Begin stirring the mixture and slowly add dithis compound to the flask.

-

The reaction is exothermic and will cause the dithis compound to reflux. Maintain a gentle reflux by controlling the rate of addition.

-

This compound, being volatile, will distill from the reaction mixture and be collected in the cold trap.

-

The reaction is typically complete within 1-2 hours.

-

The collected this compound can be further purified by fractional distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound. Method validation and optimization are crucial for specific applications.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for volatile halogenated compounds (e.g., DB-624 or equivalent)

-

Autosampler or manual injection system

GC Conditions (starting point for optimization):

-

Injector Temperature: 200°C

-

Oven Program: 40°C (hold for 2 min), ramp to 180°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless (or split, depending on concentration)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 35-150 amu

Sample Preparation:

-

For gaseous samples, a gas-tight syringe can be used for direct injection.

-

For liquid samples (e.g., reaction mixtures), dilute with a suitable solvent (e.g., dichloromethane) before injection.

-

For environmental samples (e.g., water), headspace or purge-and-trap techniques may be employed for pre-concentration.

Data Analysis:

-

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from a spectral library).

-

Quantification can be achieved using an internal or external standard calibration method.

Below is a logical workflow for a typical GC-MS analysis.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Conclusion

This compound is a versatile molecule with a well-defined set of physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of the fluoromethyl group, is a key area of interest for drug development professionals. A thorough understanding of its reactivity, coupled with robust analytical methods, is essential for its effective and safe application in research and industrial settings. This guide provides a foundational understanding to facilitate further exploration and utilization of this valuable chemical entity.

References

Spectroscopic Profile of Bromofluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for bromofluoromethane (CH₂BrF), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses. Detailed experimental protocols for acquiring such data are also provided to facilitate reproducibility and further research.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations of this compound. These techniques are crucial for identifying the compound and understanding its structural characteristics.

Infrared (IR) and Raman Spectroscopic Data

Table 1: Fundamental Vibrational Frequencies of this compound

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) (Predicted) | Spectroscopic Activity |

| ν₁ (C-H symmetric stretch) | A' | 3050 | IR, Raman |

| ν₂ (CH₂ scissor) | A' | 1440 | IR, Raman |

| ν₃ (C-F stretch) | A' | 1070 | IR, Raman |

| ν₄ (CH₂ wag) | A' | 1220 | IR, Raman |

| ν₅ (C-Br stretch) | A' | 650 | IR, Raman |

| ν₆ (CH₂ rock) | A' | 830 | IR, Raman |

| ν₇ (C-H asymmetric stretch) | A'' | 3120 | IR, Raman |

| ν₈ (CH₂ twist) | A'' | 1180 | IR, Raman |

| ν₉ (C-Br/C-F bend) | A'' | 430 | IR, Raman |

Note: The frequencies listed are based on computational models and may vary slightly from experimental values.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

Given that this compound is a gas at room temperature, its IR spectrum is typically acquired in the gas phase.[3] A Fourier Transform Infrared (FTIR) spectrometer coupled with a multipass gas cell is a common setup for this purpose.[4][5][6][7]

-

Sample Preparation: A gaseous sample of this compound is introduced into a multipass gas cell. The cell is first evacuated to remove any atmospheric interfering species (e.g., water vapor, carbon dioxide).

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum. The multipass gas cell increases the optical path length, thereby enhancing the absorbance signal for low concentration samples.[4][5]

-

Data Acquisition: The infrared radiation from the spectrometer's source passes through the gas cell. The detector measures the amount of radiation absorbed at different wavenumbers.

-

Parameters:

-

Resolution: Typically set between 0.5 and 2 cm⁻¹.

-

Scans: A number of scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. A background spectrum of the evacuated gas cell is subtracted from the sample spectrum.

Experimental Protocol: Raman Spectroscopy

For Raman analysis of a volatile liquid like this compound (boiling point: 19 °C), care must be taken to prevent evaporation during measurement.

-

Sample Preparation: The liquid this compound sample is placed in a sealed container, such as a glass vial or a capillary tube, to minimize evaporation.[8]

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the liquid sample.

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

-

Parameters:

-

Laser Power: Adjusted to maximize the Raman signal without causing sample degradation.

-

Integration Time: The time over which the scattered light is collected for each data point.

-

Spectral Range: Typically covering the "fingerprint" region (200-2000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

NMR Spectroscopic Data

The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. For this compound, the electronegative bromine and fluorine atoms significantly influence the chemical shifts of the adjacent hydrogen and carbon atoms.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | CDCl₃ | ~5.5 - 6.0 (Est.) | Doublet | JH-F ≈ 48-52 Hz (Est.) |

| ¹³C | CDCl₃ | ~70 - 75 (Est.) | Doublet | JC-F ≈ 300-320 Hz (Est.) |

| ¹⁹F | CDCl₃ | ~(-150) - (-160) (Est.) | Triplet | JF-H ≈ 48-52 Hz (Est.) |

Note: Estimated values are based on data for similar halogenated methanes and general principles of NMR spectroscopy. Experimental verification is recommended. The ¹³C NMR spectrum has been recorded on a Bruker AM-270 instrument.[9]

Experimental Protocol: NMR Spectroscopy

Due to its volatility, preparing an NMR sample of this compound requires careful handling.

-

Sample Preparation:

-

A few milligrams of liquid this compound are carefully transferred into a standard 5 mm NMR tube.

-

Approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the tube.[10][11] The solvent serves to lock the magnetic field and provide a reference signal.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to provide a reference peak at 0 ppm for ¹H and ¹³C NMR.

-

The NMR tube is securely capped to prevent evaporation. For highly volatile samples, flame-sealing the tube may be necessary for long-term experiments.[12]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

Data Acquisition: The sample is placed in the spectrometer's probe. For each nucleus (¹H, ¹³C, ¹⁹F), a specific set of acquisition parameters is used.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H, ¹³C, and ¹⁹F NMR.

-

Number of Scans: Varies depending on the nucleus and sample concentration. ¹³C NMR generally requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay time between pulses to allow the nuclei to return to their equilibrium state.

-

-

Data Processing: The acquired free induction decay (FID) signal is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Mass Spectrometric Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (a doublet) of approximately equal intensity, separated by two mass units.[13]

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Fragment | Relative Intensity | Interpretation |

| 114 | [CH₂⁸¹BrF]⁺ | High | Molecular ion (with ⁸¹Br) |

| 112 | [CH₂⁷⁹BrF]⁺ | High | Molecular ion (with ⁷⁹Br) |

| 33 | [CH₂F]⁺ | Base Peak | Loss of Bromine radical |

| 93/95 | [CHBrF]⁺ | Medium | Loss of a Hydrogen radical |

Data sourced from the NIST Mass Spectrometry Data Center.[14]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like this compound, as it separates the compound from any impurities before it enters the mass spectrometer.[15]

-

Sample Introduction: A small volume of the gaseous or liquid sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Gas Chromatography:

-

An inert carrier gas (e.g., helium) flows through a long, thin capillary column.[15]

-

The column is coated with a stationary phase that interacts with the components of the sample.

-

The separation is based on the differential partitioning of the components between the mobile (carrier gas) and stationary phases.

-

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column is typically used for halomethanes.

-

Oven Temperature Program: A temperature gradient is often used to ensure good separation of components with different boiling points.

-

Ionization Energy: Typically 70 eV for electron ionization.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular structure and vibrational raman and infrared spectra of bromochlorofluoromethane and its silicon and germanium analogs: quantum-mechanical DFT and MP2 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. arxiv.org [arxiv.org]

- 5. papers.sif.it [papers.sif.it]

- 6. researchgate.net [researchgate.net]

- 7. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jasco-global.com [jasco-global.com]

- 9. This compound | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Research Portal [experts.esf.edu]

- 13. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Methane, bromofluoro- [webbook.nist.gov]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Bromofluoromethane: An In-depth Technical Guide to its Environmental Impact and Ozone Depletion

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Bromofluoromethane (CH₂BrF), a halogenated hydrocarbon, has been utilized in various industrial applications, including as a refrigerant and a fire extinguishing agent.[1] However, its chemical structure, containing both bromine and fluorine, raises significant environmental concerns, particularly regarding its impact on the stratospheric ozone layer and its contribution to global warming. This technical guide provides a comprehensive analysis of the environmental fate of this compound, detailing its ozone depletion potential (ODP) and global warming potential (GWP), outlining its atmospheric degradation pathways, and presenting standardized experimental protocols for the determination of these key environmental metrics.

Introduction

This compound is a gaseous halomethane that is soluble in alcohol and highly soluble in chloroform.[2] Its utility in various sectors is overshadowed by its environmental impact. The presence of a bromine atom in its structure makes it a potent ozone-depleting substance, as bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. This guide serves as a technical resource for understanding and quantifying the environmental risks associated with this compound.

Quantitative Environmental Impact Data

The environmental impact of this compound is quantified by its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. These parameters are summarized in the table below.

| Parameter | Value | Reference |

| Ozone Depletion Potential (ODP) | 0.73 | [2] |

| Atmospheric Lifetime | Not explicitly found in search results | |

| Global Warming Potential (GWP) | Not explicitly found in search results | |

| Radiative Efficiency (RE) | Not explicitly found in search results |

Note: Specific values for Atmospheric Lifetime, GWP, and Radiative Efficiency for this compound were not explicitly available in the provided search results. The determination of these values would require experimental measurements as outlined in Section 4.

Atmospheric Signaling Pathways and Degradation

The primary mechanism for the removal of this compound from the troposphere is through reaction with the hydroxyl radical (OH). This initiation step is followed by a series of reactions leading to the formation of more stable, water-soluble compounds that are eventually removed from the atmosphere through precipitation. In the stratosphere, this compound is subject to photodissociation by ultraviolet (UV) radiation, releasing a bromine atom which can then catalytically destroy ozone.

Tropospheric Degradation Pathway

The degradation of this compound in the troposphere is initiated by hydrogen abstraction by the OH radical, forming a bromofluoromethyl radical (•CHBrF). This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHBrFO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other radical species lead to the formation of various degradation products.

Stratospheric Ozone Depletion Cycle

In the stratosphere, the weaker C-Br bond in this compound is susceptible to cleavage by UV radiation (photodissociation), releasing a bromine atom. This bromine atom then participates in a catalytic cycle that destroys ozone. A single bromine atom can destroy thousands of ozone molecules before it is deactivated.

Experimental Protocols

The determination of the ODP and GWP of this compound requires a combination of laboratory measurements and atmospheric modeling.

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is a relative measure of its effectiveness at destroying stratospheric ozone compared to a reference compound, typically CFC-11 (trichlorofluoromethane). The semi-empirical approach to calculating ODP involves the following steps:

-

Determination of the Atmospheric Lifetime (τ):

-

The primary sink for this compound in the troposphere is its reaction with the OH radical. The rate constant for this reaction (k_OH) is measured in the laboratory using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) or relative rate methods in a smog chamber.

-

The atmospheric lifetime with respect to OH reaction is then calculated as: τ_OH = 1 / (k_OH * [OH]), where [OH] is the global mean tropospheric concentration of the hydroxyl radical.

-

The stratospheric lifetime due to photolysis (τ_photolysis) is calculated based on its UV absorption cross-section and the solar actinic flux in the stratosphere.

-

The total atmospheric lifetime (τ_total) is given by: 1/τ_total = 1/τ_OH + 1/τ_photolysis.

-

-

Calculation of the Bromine Release Factor (α): This factor represents the efficiency of bromine release from the compound in the stratosphere compared to chlorine release from CFC-11. It is typically determined using atmospheric models.

-

ODP Calculation: The ODP is then calculated using the following formula: ODP = (α * (M_CFC-11 / M_CH2BrF) * (τ_CH2BrF / τ_CFC-11))

Where M is the molar mass.

Determination of Global Warming Potential (GWP)

The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specified time horizon (typically 20, 100, or 500 years).

-

Measurement of Infrared Absorption Spectrum:

-

The infrared absorption spectrum of this compound is measured using Fourier Transform Infrared (FTIR) spectroscopy. This provides the absorption cross-section as a function of wavenumber.

-

-

Calculation of Radiative Efficiency (RE):

-

The RE, which is the radiative forcing per unit change in atmospheric concentration, is calculated from the infrared absorption spectrum using a radiative transfer model. This model simulates the transfer of radiation through the atmosphere and the absorption by the gas.

-

-

GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon and normalizing it to that of CO₂:

GWP(t) = (∫₀ᵗ aₓ * [x(t)] dt) / (∫₀ᵗ a_CO₂ * [CO₂(t)] dt)

Where:

-

aₓ and a_CO₂ are the radiative efficiencies of the gas and CO₂, respectively.

-

[x(t)] and [CO₂(t)] are the time-decaying concentrations of a pulse emission of the gas and CO₂.

-

t is the time horizon.

-

Conclusion

This compound poses a significant threat to the stratospheric ozone layer due to its high Ozone Depletion Potential. While its Global Warming Potential has not been widely reported, its atmospheric persistence and infrared absorption characteristics suggest it could also contribute to climate change. The experimental and computational protocols outlined in this guide provide a framework for the continued assessment of the environmental impact of this compound and other halogenated compounds. For professionals in research, science, and drug development, where novel compounds are synthesized, an understanding of these evaluation methods is crucial for responsible chemical design and management to mitigate adverse environmental effects.

References

Theoretical Insights into Bromofluoromethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofluoromethane (CH₂BrF), a halogenated methane derivative, has garnered significant interest in theoretical and experimental studies due to its role in atmospheric chemistry, its potential as a reagent in organic synthesis, and its utility as a model system for studying fundamental chemical processes. This technical guide provides an in-depth analysis of the theoretical studies of this compound, focusing on its molecular structure, spectroscopic properties, photodissociation dynamics, and reaction mechanisms. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a blend of quantitative data, detailed methodologies, and visual representations of key chemical processes.

Molecular Structure and Properties

The molecular geometry and electronic properties of this compound have been extensively characterized through both experimental techniques and computational methods. Microwave spectroscopy has provided precise measurements of its rotational constants and dipole moment, which are in excellent agreement with high-level ab initio calculations.

Table 1: Molecular Geometry of this compound

| Parameter | Experimental Value | Calculated Value |

| C-H bond length (Å) | 1.096 | 1.087 |

| C-Br bond length (Å) | 1.966 | 1.974 |

| C-F bond length (Å) | 1.362 | 1.378 |

| H-C-H bond angle (°) | 111.4 | 111.5 |

| H-C-Br bond angle (°) | 107.9 | 107.8 |

| H-C-F bond angle (°) | 108.8 | 108.9 |

| F-C-Br bond angle (°) | 112.1 | 112.0 |

Data sourced from NIST Chemistry WebBook and computational studies.

Table 2: Spectroscopic and Electronic Properties of this compound

| Property | Value |

| Rotational Constants (GHz) | A = 36.198, B = 6.694, C = 5.811 |

| Dipole Moment (Debye) | 1.83 |

| Vibrational Frequencies (cm⁻¹) | A comprehensive list of calculated and observed vibrational modes is available in advanced spectroscopic studies. |

Theoretical and Experimental Methodologies

Computational Chemistry Protocols

The theoretical data presented in this guide are primarily derived from ab initio and density functional theory (DFT) calculations. A typical computational workflow for determining the properties of this compound is outlined below.

Caption: A generalized workflow for the computational determination of this compound's molecular properties.

The process begins with an initial guess of the molecular geometry, which is then optimized using a specified level of theory and basis set (e.g., B3LYP functional with the 6-311++G(d,p) basis set). A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Finally, higher-level single-point energy calculations (e.g., CCSD(T) with an augmented correlation-consistent basis set) are often employed to obtain more accurate electronic properties such as the dipole moment and vibrational frequencies.

Experimental Protocols: Microwave Spectroscopy

The experimental determination of the rotational constants and dipole moment of this compound is typically achieved using microwave spectroscopy. A simplified schematic of a conventional microwave spectrometer is provided below.

Caption: A simplified block diagram of a typical microwave spectroscopy setup.

In this technique, a microwave radiation source is swept over a range of frequencies. When the radiation frequency matches a rotational transition of the gaseous this compound molecules in the sample cell, energy is absorbed. This absorption is detected, amplified, and recorded, yielding a spectrum from which the rotational constants can be precisely determined.

Photodissociation Dynamics

The photodissociation of this compound upon absorption of ultraviolet (UV) radiation is a critical process in atmospheric chemistry. Theoretical studies have explored the potential energy surfaces of its electronically excited states to elucidate the dissociation pathways. The primary photodissociation channel involves the cleavage of the weakest bond, the C-Br bond.

Caption: The primary photodissociation pathway of this compound upon UV excitation.

Upon absorption of a UV photon, the this compound molecule is promoted to an electronically excited state. On the excited state potential energy surface, the C-Br bond is typically repulsive, leading to rapid dissociation into a fluoromethyl radical (CH₂F•) and a bromine atom (Br•). The energy distribution of these photofragments provides valuable information about the dissociation dynamics.

Reaction Mechanisms: Atmospheric Oxidation

The dominant sink for this compound in the troposphere is its reaction with the hydroxyl radical (•OH). Theoretical studies have investigated the mechanism of this reaction, which proceeds primarily through hydrogen abstraction.

Caption: The hydrogen abstraction mechanism for the reaction of this compound with the hydroxyl radical.

The reaction is initiated by the abstraction of a hydrogen atom from this compound by the hydroxyl radical, proceeding through a transition state to form a bromofluoromethyl radical (•CHBrF) and a water molecule. The subsequent fate of the •CHBrF radical in the atmosphere involves reactions with oxygen and other atmospheric species, contributing to ozone depletion cycles.

Table 3: Calculated Enthalpies of Reaction for Key Atmospheric Processes

| Reaction | ΔH (kJ/mol) |

| CH₂BrF + hν → CH₂F• + Br• | ~290 |

| CH₂BrF + •OH → •CHBrF + H₂O | -75 |

Values are approximate and depend on the level of theory used for calculation.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties and chemical behavior of this compound. Through the use of high-level computational methods, it is possible to elucidate its molecular structure, predict its spectroscopic signatures, and map out its photodissociation and reaction pathways. This knowledge is crucial for understanding its atmospheric impact and for harnessing its potential in chemical synthesis. The synergy between theoretical calculations and experimental investigations will continue to advance our understanding of this important molecule and its role in various scientific disciplines.

The Halogen's Edge: A Technical Guide to the Discovery and Synthesis of Halogenated Hydrocarbons in Modern Drug Development

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of halogenated hydrocarbons. It delves into the core principles of halogenation, outlines detailed experimental protocols for key synthetic transformations, and presents quantitative data to inform reaction selection and optimization. Furthermore, this guide illustrates critical biological pathways and experimental workflows using detailed diagrams to enhance understanding and application in a research and development setting.

Introduction: The Enduring Importance of Halogenation

The introduction of halogen atoms into hydrocarbon scaffolds is a cornerstone of modern medicinal chemistry. Halogenation profoundly influences a molecule's physicochemical properties, including its size, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel pharmacological activities. Historically, the development of halogenated hydrocarbons has led to breakthroughs in various fields, from anesthetics to materials science. In contemporary drug discovery, the strategic incorporation of halogens continues to be a critical tool for optimizing lead compounds and developing next-generation therapeutics. A significant number of drugs and drug candidates in clinical development feature halogenated structures, underscoring the continued relevance of this chemical transformation.[1][2]

Key Synthetic Methodologies for Halogenation

The synthesis of halogenated hydrocarbons can be broadly categorized into several key reaction types. The choice of method depends on the nature of the substrate, the desired regioselectivity and stereoselectivity, and the specific halogen to be introduced.

Free Radical Halogenation of Alkanes

This method is one of the oldest and most straightforward ways to introduce halogens into saturated hydrocarbons. It proceeds via a free radical chain mechanism, typically initiated by ultraviolet (UV) light or heat.

Experimental Protocol: Free Radical Chlorination of Methane

Objective: To synthesize chloromethane from methane and chlorine gas.

Materials:

-

Methane gas (CH₄)

-

Chlorine gas (Cl₂)

-

UV lamp

-

Gas-tight reaction vessel equipped with an inlet and outlet

-

Scrubbing solution (e.g., sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.

Procedure:

-

Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Introduce a mixture of methane and chlorine gas into the reaction vessel. For monosubstitution, it is crucial to use a large excess of methane.[3]

-

Irradiate the reaction mixture with a UV lamp to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, forming chlorine radicals.[4][5][6]

-

The reaction proceeds through a chain reaction involving initiation, propagation, and termination steps.[5][6][7]

-

Monitor the reaction progress using gas chromatography (GC) to analyze the composition of the gas mixture.

-

Once the desired conversion is achieved, stop the irradiation.

-

Pass the product mixture through a scrubbing solution to remove unreacted chlorine and the hydrogen chloride (HCl) byproduct.

-

The resulting chloromethane can be purified by fractional distillation.

Note: This reaction is often difficult to control and typically yields a mixture of mono-, di-, tri-, and tetrachlorinated products.[3][5] The selectivity can be influenced by the ratio of methane to chlorine.[3]

Electrophilic Aromatic Substitution

This is a fundamental reaction for the halogenation of aromatic compounds such as benzene. It involves the reaction of an aromatic ring with an electrophilic halogen species, typically generated with the aid of a Lewis acid catalyst.

Experimental Protocol: Bromination of Benzene

Objective: To synthesize bromobenzene from benzene and bromine.

Materials:

-

Benzene (C₆H₆)

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (which react with Br₂ to form FeBr₃ in situ)

-

A round-bottom flask equipped with a reflux condenser and a drying tube

-

Separatory funnel

-

Sodium bisulfite solution

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Place benzene and the Lewis acid catalyst (FeBr₃) in the round-bottom flask.[8][9]

-

Slowly add liquid bromine to the reaction mixture from a dropping funnel. The reaction is exothermic and may require cooling to control the temperature.[10]

-

After the addition is complete, gently heat the mixture to reflux for a period to drive the reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute solution of sodium bisulfite (to remove excess bromine), a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

-

Dry the organic layer over an anhydrous drying agent.

-

Isolate the bromobenzene by distillation.

Nucleophilic Substitution Reactions

Alkyl halides can be synthesized from alcohols through nucleophilic substitution reactions. The hydroxyl group of an alcohol is a poor leaving group and must first be converted into a better one.

Experimental Protocol: Synthesis of an Alkyl Bromide from an Alcohol using PBr₃

Objective: To synthesize a primary or secondary alkyl bromide from the corresponding alcohol.

Materials:

-

Primary or secondary alcohol

-

Phosphorus tribromide (PBr₃)

-

Reaction flask with a reflux condenser and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Place the alcohol in a reaction flask and cool it in an ice bath.

-

Slowly add PBr₃ to the cooled alcohol via a dropping funnel. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to reflux for a specified time to complete the reaction.

-

Cool the mixture and then carefully pour it into ice water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the alkyl bromide by distillation.

Note: This reaction proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry if the alcohol is chiral.[11]

Halogen Exchange Reactions: The Swarts Reaction

The Swarts reaction is a halogen exchange reaction used to synthesize alkyl fluorides from alkyl chlorides or bromides. This method is particularly useful as direct fluorination of alkanes is often too violent and difficult to control.

Experimental Protocol: Synthesis of an Alkyl Fluoride via Swarts Reaction

Objective: To synthesize an alkyl fluoride from an alkyl chloride or bromide.

Materials:

-

Alkyl chloride or bromide

-

A heavy metal fluoride such as silver(I) fluoride (AgF), mercury(II) fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[12][13][14]

-

A suitable solvent, often a polar aprotic solvent like acetone.[13]

-

Reaction vessel with a reflux condenser.

Procedure:

-

In a reaction vessel, dissolve the alkyl chloride or bromide in a suitable solvent.

-

Add the heavy metal fluoride to the solution. The use of light metal fluorides like NaF or KF results in a much lower yield.[14][15]

-

Heat the reaction mixture to reflux. The reaction proceeds via an SN2 mechanism.[13][14]

-

Monitor the reaction progress by techniques such as GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated metal halide (e.g., AgCl or AgBr).

-

The alkyl fluoride can be isolated from the filtrate by distillation.

Quantitative Data for Halogenated Hydrocarbons

The selection of a halogenation strategy and the prediction of the properties of the resulting compounds rely on quantitative data. The following tables summarize key parameters relevant to the synthesis and properties of halogenated hydrocarbons.

Bond Dissociation Energies

Bond dissociation energy (BDE) is a critical factor in free radical halogenation, as it determines the ease of hydrogen abstraction from the alkane. Weaker C-H bonds are more susceptible to cleavage.

| Bond | Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~98 |

| Secondary C-H | ~95 |

| Tertiary C-H | ~93 |

| Cl-Cl | 58 |

| Br-Br | 46 |

| H-Cl | 103 |

| H-Br | 87 |

Data sourced from various organic chemistry resources.[16][17]

Selectivity in Alkane Halogenation

The reactivity of the halogen radical influences the selectivity of the reaction. Bromination is significantly more selective than chlorination.

| Product Ratio (at 25°C) | Chlorination | Bromination |

| 1-halopropane : 2-halopropane (from propane) | 45% : 55% | 3% : 97% |

Data reflects the higher reactivity of secondary hydrogens and the greater selectivity of the bromine radical.[17][18]

Physicochemical Properties: Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME).

| Compound | logP Value |

| Methane | 1.09 |

| Chloromethane | 0.91 |

| Dichloromethane | 1.25 |

| Chloroform | 1.97 |

| Carbon Tetrachloride | 2.83 |

| Benzene | 2.13 |

| Chlorobenzene | 2.84 |

| Bromobenzene | 2.99 |

| Toluene | 2.73 |

Values are approximate and can vary based on the measurement method.[19][20][21] Generally, increasing halogenation increases lipophilicity.

Signaling Pathways and Experimental Workflows